

2-Butylthiophene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Butylthiophene

Cat. No.: B075402

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **2-butylthiophene**, a heterocyclic compound with applications in flavor, fragrance, and pharmaceutical research. The information is presented to support laboratory work and theoretical investigations involving this compound.

Core Physical Properties

2-Butylthiophene (CAS No: 1455-20-5), with the molecular formula $C_8H_{12}S$, is a colorless to pale yellow liquid.^{[1][2]} Its key physical characteristics are summarized in the tables below, providing a ready reference for experimental planning and safety considerations.

Quantitative Physical Properties of 2-Butylthiophene

Property	Value	Conditions
Molecular Weight	140.25 g/mol	
Boiling Point	181-182 °C	@ 760 mmHg
Melting Point	-56.9 °C	(estimate)
Density	0.951 - 0.957 g/cm ³	@ 25 °C
Refractive Index	1.5020 - 1.5100	@ 20 °C
Vapor Pressure	1.183 mmHg	@ 25 °C (estimate)
Flash Point	42.78 °C	(Tag Closed Cup)

Solubility Profile

Solvent	Solubility	Conditions
Water	44.45 mg/L	@ 25 °C (estimate)
Acetone	Soluble	
DMSO	Soluble	
Alcohol	Soluble	

Biological Activity and Experimental Protocols

2-Butylthiophene has been identified as an inducer of Glutathione S-transferase (GST), a key enzyme in cellular detoxification pathways.[3][4] It has also been studied as an inhibitor of 1,2-dimethylhydrazine (DMH)-induced aberrant crypt formation, an early marker in colon carcinogenesis.[5][6] Detailed experimental protocols for assessing these activities are provided below.

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric kinetic assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST. The product, a glutathione-S-CDNB conjugate, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to GST activity.[7][8][9]

Experimental Protocol:

- Sample Preparation:
 - Cell Lysate: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells by sonication or homogenization in a cold lysis buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA). Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The resulting supernatant is the cell lysate.[\[10\]](#)
 - Tissue Homogenate: Perfuse the tissue with PBS to remove blood. Homogenize the tissue in a cold buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the tissue homogenate.[\[10\]](#)
- Reagent Preparation:
 - Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.
 - Reduced Glutathione (GSH) Solution: 100 mM in water. Prepare fresh.
 - 1-Chloro-2,4-dinitrobenzene (CDNB) Solution: 100 mM in ethanol.
- Assay Procedure (Cuvette Format):
 - Prepare a reaction cocktail containing assay buffer, 1 mM GSH, and 1 mM CDNB.[\[11\]](#)
 - To a 1 mL cuvette, add 900 µL of the reaction cocktail.
 - Incubate at a controlled temperature (e.g., 25°C or 30°C) for 5 minutes to allow for temperature equilibration.[\[7\]](#)
 - Initiate the reaction by adding 100 µL of the sample (cell lysate or tissue homogenate) to the cuvette and mix by inversion.[\[7\]](#)
 - Immediately measure the absorbance at 340 nm in a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for 5 minutes.[\[9\]](#)[\[11\]](#)
- Data Analysis:

- Determine the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the kinetic curve.
- Calculate the GST activity using the molar extinction coefficient of the GS-CDNB conjugate ($9.6 \text{ mM}^{-1}\text{cm}^{-1}$).



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Workflow for Glutathione S-Transferase (GST) Activity Assay.

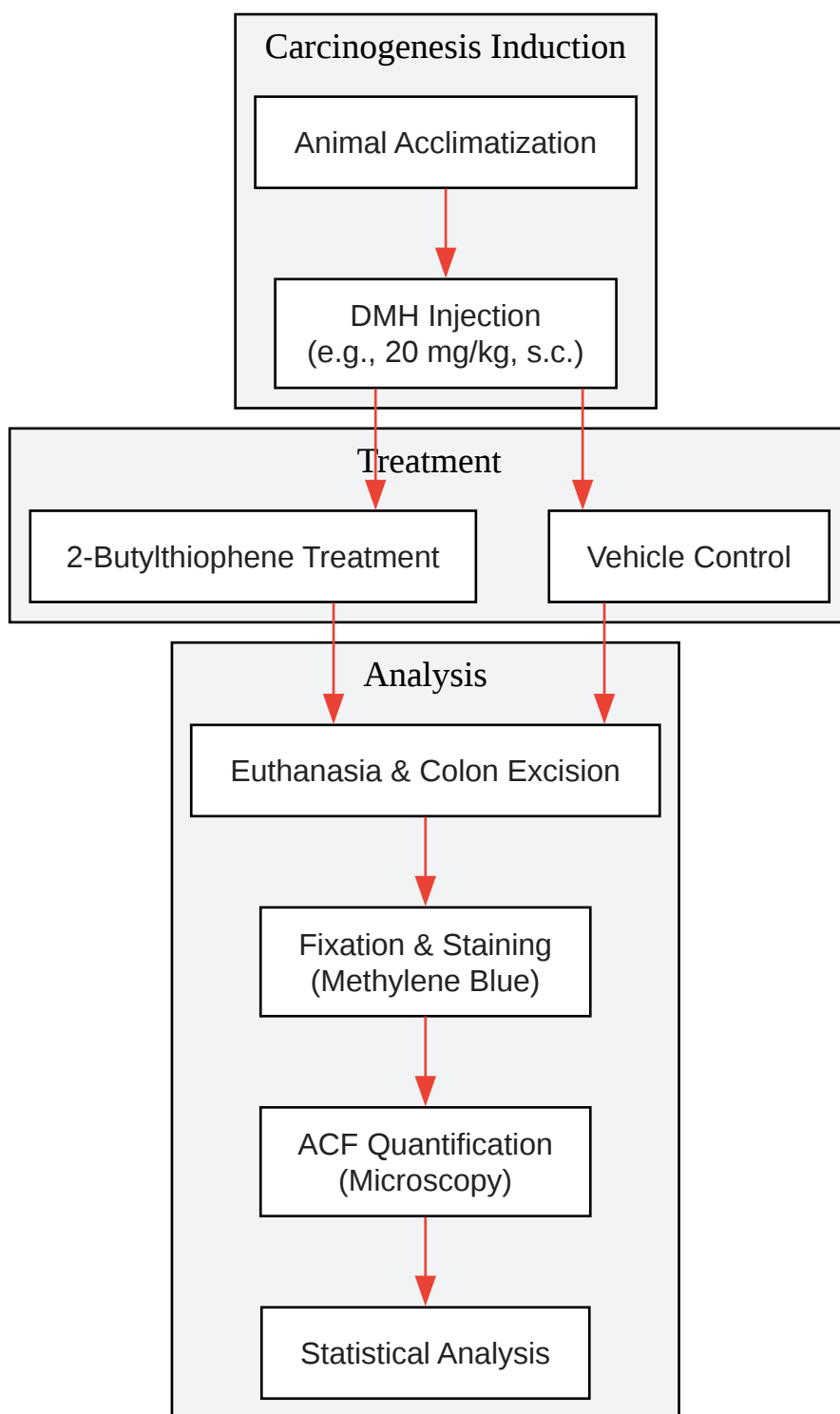
DMH-Induced Aberrant Crypt Foci (ACF) Assay

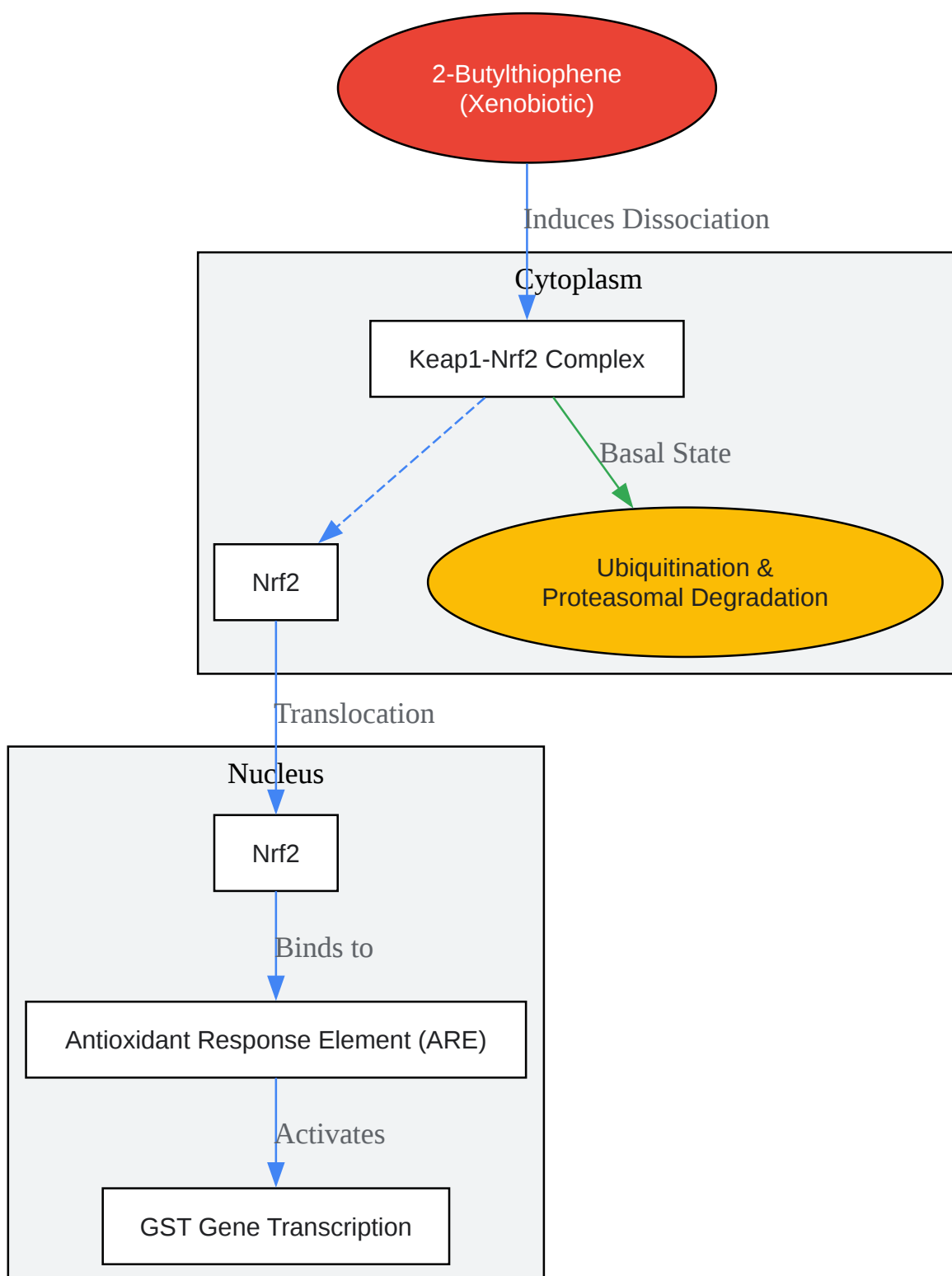
This in vivo assay is a widely used model to screen for potential chemopreventive agents against colon cancer. 1,2-dimethylhydrazine (DMH) is a procarcinogen that induces the formation of aberrant crypt foci (ACF), which are putative preneoplastic lesions in the colon.[5][6]

Experimental Protocol:

- Animal Model:
 - Male Wistar or F344 rats (6-8 weeks old) are typically used.[5][12]
 - Animals are acclimatized for at least one week before the start of the experiment.
- Induction of ACF:

- Prepare a solution of DMH in a suitable vehicle (e.g., 0.9% NaCl with 1 mM EDTA, pH 6.5).
- Administer DMH subcutaneously at a dose of 20 mg/kg body weight, typically once or twice a week for several weeks.[\[5\]](#)[\[12\]](#)
- Treatment with **2-Butylthiophene**:
 - **2-Butylthiophene** can be administered orally (e.g., by gavage) or in the diet.
 - Treatment can be initiated before, during, or after DMH administration to investigate preventive or therapeutic effects.
- ACF Analysis:
 - At the end of the study period (e.g., 4-30 weeks after the first DMH injection), euthanize the animals.[\[5\]](#)
 - Excise the colon, flush with saline, and fix flat between two pieces of filter paper in 10% buffered formalin.
 - Stain the colon with a 0.2% solution of methylene blue for a few minutes.
 - Visualize and count the ACF under a light microscope at 40x magnification. ACF are distinguished by their larger size, thicker epithelial lining, and elliptical or slit-like luminal openings compared to normal crypts.
 - The number of crypts within each focus (crypt multiplicity) is also recorded.





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